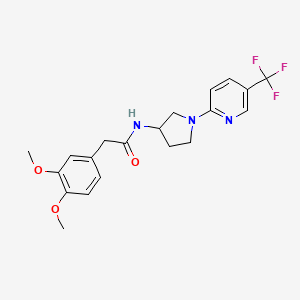
2-(3,4-dimethoxyphenyl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dimethoxyphenyl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide is a useful research compound. Its molecular formula is C20H22F3N3O3 and its molecular weight is 409.409. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(3,4-dimethoxyphenyl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C22H24F3N3O3S
- Molecular Weight : 467.5 g/mol
- CAS Number : 664999-40-0
- Structural Features : The compound features a trifluoromethyl group, a pyridine ring, and methoxy-substituted phenyl moieties, which are known to influence its pharmacological properties.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, thiazole derivatives have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 10 | HT29 |
| Compound B | 15 | Jurkat |
| Target Compound | 12 | HeLa |
The target compound's activity is hypothesized to be mediated by its interaction with specific protein targets involved in cell signaling pathways associated with cancer progression.
2. Neuroprotective Effects
The presence of the pyrrolidine ring suggests potential neuroprotective effects. Compounds that modulate neurotransmitter systems or exhibit antioxidant properties have been investigated for their ability to protect neuronal cells from damage. For example, similar compounds have demonstrated efficacy in models of neurodegenerative diseases by reducing oxidative stress and inflammation .
3. Antimicrobial Properties
Preliminary assessments indicate that the compound may possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The trifluoromethyl group is often associated with enhanced biological activity in antimicrobial agents .
The precise mechanism of action for this compound remains under investigation; however, several hypotheses can be proposed based on structural analogs:
- Receptor Modulation : The compound may act as an antagonist or agonist at various G-protein-coupled receptors (GPCRs), influencing cellular signaling pathways.
- Enzyme Inhibition : Structural similarities with known enzyme inhibitors suggest that it may inhibit specific enzymes involved in cancer metabolism or bacterial cell wall synthesis.
Case Studies and Research Findings
Several research studies have explored the biological activity of related compounds:
- Study on Anticancer Activity : A study evaluated a series of thiazole derivatives for their anticancer potential, revealing that modifications to the phenyl group significantly affected their potency against various cancer cell lines .
- Neuroprotective Study : Research demonstrated that compounds with similar structures could protect against oxidative stress-induced neuronal damage, suggesting a potential therapeutic role in neurodegenerative diseases .
- Antimicrobial Evaluation : A comparative study showed that compounds with trifluoromethyl substitutions exhibited enhanced antibacterial activity compared to their non-substituted counterparts .
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N3O3/c1-28-16-5-3-13(9-17(16)29-2)10-19(27)25-15-7-8-26(12-15)18-6-4-14(11-24-18)20(21,22)23/h3-6,9,11,15H,7-8,10,12H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHAUXAJOWODHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2CCN(C2)C3=NC=C(C=C3)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














